

Spectroscopic Characterization of 2-Amino-4-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the expected spectral data for **2-Amino-4-nitrobenzoic acid**, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies described herein are standard protocols for the spectroscopic analysis of aromatic nitro compounds and can be adapted for the specific analysis of **2-Amino-4-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Amino-4-nitrobenzoic acid** is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) and the carboxylic acid group (-COOH) have more complex effects.

Table 1: Predicted ¹H NMR Spectral Data for **2-Amino-4-nitrobenzoic acid**

Chemical Shift (ppm)	Multiplicity	Assignment
~8.5	d	H-3
~7.9	dd	H-5
~7.0	d	H-6
~6.0-7.0 (broad)	s	-NH ₂
~10.0-12.0 (broad)	s	-COOH

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-4-nitrobenzoic acid**

Chemical Shift (ppm)	Assignment
~168	C=O (Carboxylic acid)
~150	C-2
~148	C-4
~132	C-5
~120	C-1
~118	C-3
~115	C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **2-Amino-4-nitrobenzoic acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200	N-H stretch	Amino group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~1700	C=O stretch	Carboxylic acid
~1620	N-H bend	Amino group
~1530	Asymmetric NO ₂ stretch	Nitro group
~1350	Symmetric NO ₂ stretch	Nitro group
~1250	C-N stretch	Amino group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of **2-Amino-4-nitrobenzoic acid** is expected to involve the loss of small molecules such as water, carbon monoxide, and nitrogen oxides.[\[1\]](#)[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4-nitrobenzoic acid**

m/z	Assignment
182	[M] ⁺ (Molecular Ion)
165	[M-OH] ⁺
136	[M-NO ₂] ⁺
120	[M-COOH-H] ⁺
92	[C ₆ H ₆ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like **2-Amino-4-nitrobenzoic acid**.[\[3\]](#)

NMR Spectroscopy Protocol

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[\[3\]](#) Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[\[3\]](#)
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both 1H and ^{13}C detection is used.[\[3\]](#)
- **Data Acquisition:**
 - 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[3\]](#) The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).[\[3\]](#)
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ^{13}C . The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[\[3\]](#)
- **Data Processing:** The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry.[\[3\]](#) Place a small amount of the solid sample directly onto the ATR crystal.[\[3\]](#)
- **Instrumentation:** A benchtop FT-IR spectrometer equipped with an ATR accessory is used.[\[3\]](#)

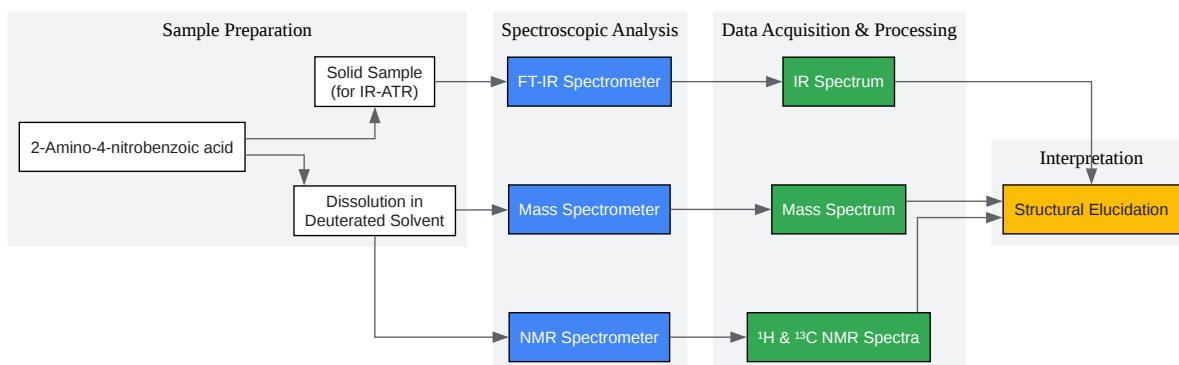
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.^[3] The instrument scans the mid-infrared range (typically 4000-400 cm^{-1}).^[3] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.^[3]
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.^[3]

Mass Spectrometry Protocol

- **Sample Preparation:** Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or acetonitrile).^[3]
- **Instrumentation:** A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).^[3] A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z .^[3]
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.^[3] Analyze the fragmentation pattern to gain structural information.^[3]

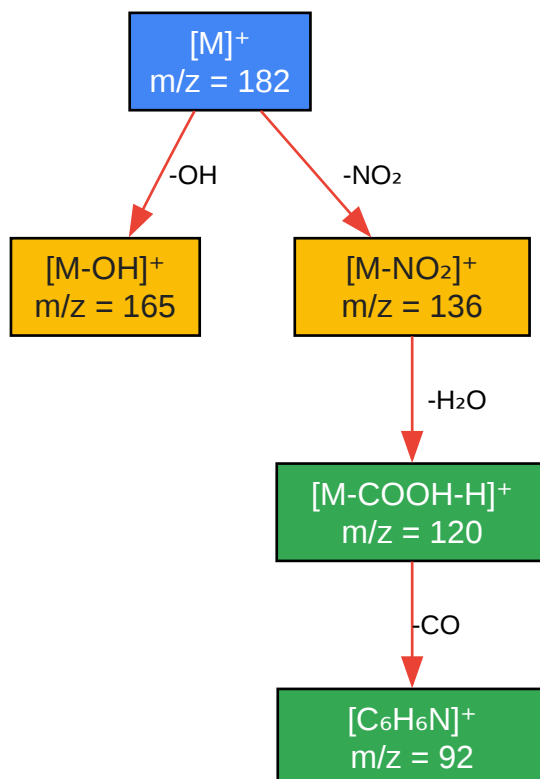
Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.



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General workflow for the spectroscopic analysis of **2-Amino-4-nitrobenzoic acid**.



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Proposed fragmentation pathway for **2-Amino-4-nitrobenzoic acid** in Mass Spectrometry.

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